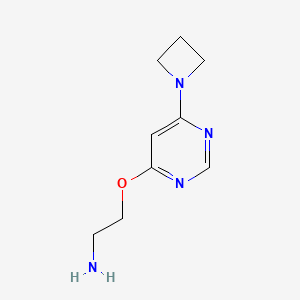
2-((6-(Azetidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine
Descripción general
Descripción
2-((6-(Azetidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine, also known as 2-AEP, is an organic compound that has recently gained attention due to its potential applications in both scientific research and drug development. This compound is a derivative of azetidine, a cyclic amine that is found in many natural products, and has been found to possess a range of biological activities.
Aplicaciones Científicas De Investigación
Plant Growth Stimulation
The compound has shown potential in agricultural chemistry as a plant growth stimulator. Preliminary biological screening indicated a significant effect in promoting plant growth, with an efficacy of 65–87% relative to heteroauxin . This suggests its utility in developing agrichemicals that could enhance crop yields and agricultural productivity.
Synthesis of Heterocyclic Derivatives
In organic synthesis , this compound serves as a precursor for creating a variety of heterocyclic derivatives. These derivatives include structures with 1,2,4-triazole, 1,3,4-oxadiazole, or furan rings . Such compounds are valuable in medicinal chemistry for their diverse biological activities.
Antimicrobial Applications
Derivatives of this compound have been explored for their antimicrobial properties . Pyrimidine-based synthetic medicines, including some derived from this compound, are widely used as antimicrobials, which are crucial in the fight against drug-resistant bacteria .
Therapeutic Potential in Medicine
The core structure of the compound is related to imidazole, which is known for its broad range of therapeutic applications . Imidazole derivatives exhibit various biological activities, such as antibacterial, antifungal, and antiviral effects, making them candidates for drug development .
Chemotherapeutic Value
The compound’s derivatives have been associated with chemotherapeutic applications . They are part of a class of compounds that have historically provided high chemotherapeutic value and have been used in the development of novel drugs for treating infectious diseases .
Development of Novel Amides
In medicinal chemistry , the compound is used to develop novel amides. These amides are synthesized using regioisomeric thiopyrimidine acetic acids as templates, leading to a library of compounds with potential therapeutic uses .
Propiedades
IUPAC Name |
2-[6-(azetidin-1-yl)pyrimidin-4-yl]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-2-5-14-9-6-8(11-7-12-9)13-3-1-4-13/h6-7H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPKBGHQDLKWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC(=NC=N2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(Azetidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine](/img/structure/B1479341.png)

